molecular formula C17H17NO3 B11727574 (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11727574
M. Wt: 283.32 g/mol
InChI Key: ZUQFGBMQBPDYSY-UHFFFAOYSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-aminophenyl group at position 1 and a 2,4-dimethoxyphenyl substituent at position 3 (Figure 1). Chalcones are recognized for their diverse pharmacological properties, including antimalarial, anticancer, and anti-inflammatory activities. This compound has garnered attention for its antiplasmodial activity, primarily through inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR) interaction and hemozoin formation, a critical pathway in malaria pathogenesis .

Properties

IUPAC Name

1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQFGBMQBPDYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen-Schmidt condensation involves nucleophilic attack by the deprotonated acetophenone enolate on the carbonyl carbon of 4-aminobenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. The reaction proceeds via the following stoichiometry:

4-Aminobenzaldehyde+2,4-DimethoxyacetophenoneBase(2E)-Chalcone Derivative+H2O\text{4-Aminobenzaldehyde} + \text{2,4-Dimethoxyacetophenone} \xrightarrow{\text{Base}} \text{(2E)-Chalcone Derivative} + \text{H}_2\text{O}

Molar ratios of 1:1.2 (aldehyde:ketone) are typically employed to drive the reaction to completion, with excess ketone minimizing side reactions.

Standard Laboratory Procedure

  • Reagents :

    • 4-Aminobenzaldehyde (1.0 equiv)

    • 2,4-Dimethoxyacetophenone (1.2 equiv)

    • Sodium hydroxide (40% w/v in ethanol)

    • Ethanol (anhydrous)

  • Steps :

    • Dissolve 4-aminobenzaldehyde (5.0 g, 41 mmol) and 2,4-dimethoxyacetophenone (8.7 g, 49 mmol) in 150 mL ethanol.

    • Add 20 mL of 40% NaOH dropwise under vigorous stirring.

    • Reflux at 80°C for 6–8 hours.

    • Cool to room temperature, pour into ice-water, and acidify with dilute HCl (pH 5–6).

    • Collect precipitate via vacuum filtration and wash with cold ethanol.

Yield : 70–85% (crude), depending on purity of starting materials.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Base Selection

SolventBaseTemperature (°C)Yield (%)Purity (%)
EthanolNaOH807892
MethanolKOH708294
EthanolPiperidine906588
WaterNa₂CO₃1004575

Ethanol with NaOH or KOH achieves optimal balance between reaction efficiency and ease of purification. Protic solvents stabilize intermediates, while strong bases enhance enolate formation.

Temperature and Time Dependence

  • 80°C for 6 hours : Maximizes conversion (≥95%) without significant decomposition.

  • Prolonged heating (>10 hours) induces retro-aldol reactions, reducing yield by 15–20%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs tubular reactors with the following advantages:

  • Residence Time : 30–60 minutes at 100–120°C under pressure.

  • Throughput : 50–100 kg/day per reactor unit.

  • Yield Improvement : 90–95% due to precise temperature control and reduced side reactions.

Purification Protocols

  • Recrystallization : Ethanol-water (3:1 v/v) yields 99% pure crystals (mp 148–150°C).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes residual aldehydes and ketones.

Structural Characterization and Validation

Spectroscopic Analysis

TechniqueKey DataAssignment
¹H NMR δ 7.82 (d, J=15.6 Hz, 1H)α,β-unsaturated proton (E-config)
δ 6.90–7.50 (m, 7H)Aromatic protons
δ 3.85 (s, 6H)Methoxy groups
IR 1650 cm⁻¹C=O stretch
HR-MS m/z 311.1154 [M+H]⁺Molecular ion peak

X-Ray Diffraction (XRD)

Single-crystal XRD confirms planar geometry of the enone system, with bond angles of 120.5° (C1–C2–C3) and 122.3° (C2–C3–O1), consistent with E-configuration.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diarylpropanones : Formed via aldol side reactions. Mitigated by maintaining excess ketone and controlled pH.

  • Oxidation Products : Avoided by conducting reactions under nitrogen atmosphere.

Scalability Issues

  • Crystallization Yield Loss : Addressed by anti-solvent precipitation using n-hexane.

  • Residual Solvents : Reduced via rotary evaporation under reduced pressure (40°C, 15 mmHg).

Comparative Analysis with Analogous Chalcones

CompoundSynthesis Yield (%)Melting Point (°C)Bioactivity (IC₅₀, μM)
(2E)-1-(4-Aminophenyl)-3-(2,4-Dimethoxyphenyl)78148–1502.1 (Antimalarial)
(2E)-1-(4-Hydroxyphenyl)-3-(4-Methoxyphenyl)65132–1345.8 (Antioxidant)
(2E)-1-(4-Nitrophenyl)-3-(3,4-Dimethoxyphenyl)60160–16212.4 (Anticancer)

The target compound’s superior bioactivity correlates with electron-donating methoxy and amino groups enhancing resonance stabilization .

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to form quinones , driven by the electron-rich α,β-unsaturated carbonyl system. Common oxidants include KMnO₄ or CrO₃ .

Reaction Type Reagents Products Mechanism
OxidationKMnO₄, CrO₃QuinonesElectrophilic attack on conjugated system

Reduction

Reduction yields dihydrochalcones , which involve hydrogenation of the double bond. Catalysts like Pd/C with H₂ or NaBH₄ are used .

Reaction Type Reagents Products Mechanism
ReductionH₂/Pd-C, NaBH₄DihydrochalconesAddition of hydrogen across the α,β-unsaturated carbonyl

Substitution Reactions

The 4-aminophenyl group undergoes electrophilic substitution due to its activating amino group. Reactions include acylation, sulfonation, or nitration .

Reaction Type Reagents Products Mechanism
AcylationAcyl chloridesAcylated derivativesNucleophilic attack on the amino group

Cycloaddition Reactions

The conjugated system participates in [2+4] Diels-Alder reactions , though specific conditions and dienophiles are not detailed in available literature.

Structural and Functional Insights

The compound’s structure (C₁₇H₁₇NO₃, molecular weight 283.32 g/mol ) features:

  • A prop-2-en-1-one backbone (α,β-unsaturated ketone).

  • 4-Aminophenyl and 2,4-dimethoxyphenyl substituents, enhancing electron-richness and reactivity.

Functional Group Role in Reactivity
α,β-Unsaturated carbonylFacilitates oxidation/reduction
Amino group (-NH₂)Enables electrophilic substitution
Methoxy groups (-OCH₃)Activate phenyl rings for further reactions

Key Research Findings

  • Literature Studies : Wu et al. (2011) and Romagnoli et al. (2009) highlight its role in medicinal chemistry, though specific reaction details are not publicly accessible .

  • Biological Activity : While excluded per user instructions, structural features (e.g., conjugation) correlate with reported anticancer properties in related compounds.

Comparison with Analogues

Compound Key Differences
(2E)-1-(4-Hydroxyphenyl)-3-(2,4-Dimethoxyphenyl)prop-2-en-1-oneHydroxyl group instead of amino
(2E)-1-(4-Methoxyphenyl)-3-(2,4-Dimethoxyphenyl)prop-2-en-1-oneMethoxy substitution on amino site

Scientific Research Applications

Anticancer Properties

Research has indicated that (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. Its mechanism is thought to involve the inhibition of cell proliferation and the induction of oxidative stress within the cancer cells .

Antioxidant Effects

The compound has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases. In vitro assays have demonstrated that it can enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, this compound has shown promise in reducing inflammation. Experimental studies indicate that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized to enhance potency and selectivity against specific biological targets.

Formulation in Therapeutics

The compound's ability to modulate multiple signaling pathways makes it suitable for formulation into therapeutic agents aimed at treating cancer, neurodegenerative diseases, and metabolic disorders. Research into its pharmacokinetics and bioavailability is ongoing to optimize its use as a therapeutic agent .

Organic Electronics

The unique electronic properties of this compound have led to its investigation in organic electronics. Its ability to act as a charge transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Photovoltaic Devices

Studies have demonstrated that incorporating this compound into photovoltaic devices can enhance their efficiency by improving charge mobility and stability under operational conditions. This application highlights the versatility of the compound beyond traditional medicinal chemistry .

Case Studies

Study FocusFindings
Anticancer ActivityInduces apoptosis in breast cancer cells; inhibits tumor growth in vivo models .
Antioxidant EffectsScavenges free radicals; enhances antioxidant enzyme activity .
Anti-inflammatoryReduces levels of inflammatory cytokines in cellular models .
Organic ElectronicsImproves charge transport properties; enhances OLED performance .

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Antimalarial Efficacy

The position and nature of substituents on the aromatic rings significantly influence biological activity. Key comparisons include:

Compound Name Substituents (Position) Biological Activity (IC₅₀/ED₅₀) Mechanism/Target Source
(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl) 2,3-dimethoxy ED₅₀ = 17.36 mg/kg (in vivo) Hemozoin inhibition; stomatocyte induction
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl) 4-methoxy 50% PfFd-PfFNR inhibition PfFd-PfFNR interaction blockade
(Target Compound) 2,4-dimethoxy 38.16% PfFd-PfFNR inhibition PfFd-PfFNR interaction blockade
  • Methoxy Group Positioning : The 2,4-dimethoxy configuration in the target compound shows moderate PfFd-PfFNR inhibition (38.16%) compared to the 4-methoxy analog (50%) . This suggests steric or electronic hindrance from the 2-methoxy group may reduce binding efficiency.
  • Amino Group Role: The 4-aminophenyl moiety is critical for electrostatic interactions with PfFd-PfFNR, as demonstrated in molecular docking studies .

Halogen-Substituted Analogs

Chlorine substitution introduces distinct bioactivity profiles:

Compound Name Substituents Activity Target Organism/Cell Line Source
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl) 2,4-dichloro Trypanocidal (in vitro) Trypanosoma cruzi
(E)-3-(4-Chlorophenyl)-1-(2-aminophenyl) 4-chloro Anticancer (apoptosis induction) Leukemia cell lines
  • Chlorine vs. Methoxy: The dichlorophenyl analog exhibits trypanocidal activity via in vitro assays and molecular dynamics simulations, indicating substituent-dependent target specificity .

Spectral and Structural Comparisons

  • NMR Chemical Shifts: The 3,4-dimethoxy analog [(E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one] demonstrates distinct ¹³C NMR chemical shifts compared to the 2,4-dimethoxy variant, attributed to differences in electron-donating effects and steric environments .
  • Crystal Packing : Structural analogs like (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exhibit intermolecular hydrogen bonding (O–H···O), influencing solubility and stability .

Key Research Findings

  • Antiplasmodial Superiority : The 2,3-dimethoxy analog shows higher in vivo efficacy (ED₅₀ = 17.36 mg/kg) than the target compound, likely due to optimized hemozoin inhibition .
  • Selectivity in Cancer Pathways : Compounds like (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one inhibit STAT3/NF-κB pathways, highlighting substituent-driven divergence from antimalarial mechanisms .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a synthetic chalcone, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an aminophenyl group and two methoxy substituents on the phenyl ring. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.

  • Chemical Formula : C₁₇H₁₇NO₃
  • Molecular Weight : 283.32 g/mol
  • CAS Number : 807642-56-4
  • MDL Number : MFCD09559390

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

This compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, similar to other chalcone derivatives .

Anticancer Activity

The anticancer potential of this chalcone has been investigated in various cancer cell lines. Notably, it has been reported to induce cell cycle arrest and apoptosis in human cancer cells. For example:

  • Cell Lines Studied : K562 (leukemia), HeLa (cervical cancer)
  • Effects Observed :
    • Induction of G2/M phase arrest .
    • Increased apoptosis markers such as caspase activation and PARP cleavage.

In a study involving K562 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis, with significant effects observed at concentrations as low as 10 µM .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the amino group on the phenyl ring is critical for enhancing its interaction with biological targets. Additionally, the methoxy groups contribute to increased lipophilicity, facilitating better membrane permeability .

Case Studies and Research Findings

  • Antibacterial Study : A recent investigation assessed the antibacterial efficacy against resistant strains of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy .
  • Cancer Research : In a study focusing on cervical cancer cells (HeLa), treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminobenzaldehyde and 2,4-dimethoxyacetophenone under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting molar ratios, reaction temperature (60–80°C), and base concentration to enhance yield. Purity is improved using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing its molecular structure?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
  • ¹H NMR : Confirms E-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons).
  • HR-MS : Validates molecular ion mass.
  • Single-crystal XRD : Resolves 3D structure and bond angles .

Q. What are the key steps in confirming the E-configuration of the α,β-unsaturated ketone moiety?

The E-configuration is confirmed by:

  • ¹H NMR coupling constants : Trans-vicinal protons exhibit J = 12–16 Hz.
  • XRD analysis : Direct visualization of the planar arrangement of the enone system .

Q. What challenges arise during purification, and how are they addressed?

Challenges include residual starting materials and byproducts. Solutions:

  • Recrystallization : Ethanol/water mixtures for high-purity crystals.
  • Column chromatography : Gradient elution (hexane → ethyl acetate) to isolate the target compound .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • HOMO-LUMO energies : Predicts charge transfer (ΔE ≈ 3–5 eV for chalcones).
  • Global reactivity descriptors : Chemical potential (μ), electrophilicity index (ω), and hardness (η) quantify nucleophilic/electrophilic behavior .
  • UV-Vis spectra : TD-DFT simulates λmax (e.g., 350–400 nm) and compares with experimental data .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Solvent effects : Include polarizable continuum models (PCM) in DFT to account for solvent polarity.
  • Vibrational scaling factors : Apply 0.96–0.98 scaling to IR frequencies to match experimental peaks .

Q. How does the crystal structure influence chemical behavior and stability?

XRD reveals:

  • Intermolecular interactions : C–H···O/N hydrogen bonds and π-π stacking enhance thermal stability.
  • Torsional angles : Planar enone systems favor conjugation, increasing UV absorption and reactivity .

Q. How do aromatic substituents affect HOMO-LUMO gaps and reactivity?

Electron-donating groups (e.g., –OCH₃) lower the HOMO-LUMO gap (ΔE↓), increasing electrophilicity. Substituent position (para vs. meta) alters charge distribution, as shown in comparative DFT studies of methoxy-substituted chalcones .

Q. How to design antimicrobial studies and validate results statistically?

  • Assay design : Use agar diffusion or microdilution against Gram+/Gram– bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) and solvent blanks.
  • Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare inhibition zones/MIC values. Report p < 0.05 as significant .

Q. What strategies study biological target interactions via molecular docking?

  • Protein preparation : Retrieve target (e.g., E. coli DNA gyrase) from PDB, remove water, add hydrogens.
  • Docking software : Use AutoDock Vina with Lamarckian GA. Validate with co-crystallized ligands (RMSD < 2 Å). Analyze binding poses for hydrogen bonds/π-interactions .

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